molecular formula C10H21N3O2 B13346092 tert-Butyl (piperazin-1-ylmethyl)carbamate

tert-Butyl (piperazin-1-ylmethyl)carbamate

Cat. No.: B13346092
M. Wt: 215.29 g/mol
InChI Key: VUXCDRVZXYPZHM-UHFFFAOYSA-N
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Description

tert-Butyl (piperazin-1-ylmethyl)carbamate: is a chemical compound with the molecular formula C10H21N3O2 and a molecular weight of 215.29 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(piperazin-1-ylmethyl)carbamate

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)12-8-13-6-4-11-5-7-13/h11H,4-8H2,1-3H3,(H,12,14)

InChI Key

VUXCDRVZXYPZHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCN1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (piperazin-1-ylmethyl)carbamate can be synthesized through a multi-step process involving the reaction of piperazine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted piperazine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

    Hydrolysis: Piperazine and tert-butyl alcohol.

Mechanism of Action

The mechanism of action of tert-Butyl (piperazin-1-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

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